molecular formula C14H20N2O2 B2832555 Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate CAS No. 1783557-04-9

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate

Cat. No.: B2832555
CAS No.: 1783557-04-9
M. Wt: 248.326
InChI Key: BDASDCWFJWPTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

As an intermediate in organic synthesis , its interaction with its targets would depend on the specific reactions it is used in.

Biochemical Pathways

As an intermediate in organic synthesis , it could be involved in various biochemical pathways depending on the final products it is used to synthesize.

Pharmacokinetics

As an intermediate in organic synthesis , its pharmacokinetic properties would likely depend on the specific context in which it is used.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is involved in and the final products it is used to synthesize.

Action Environment

As an intermediate in organic synthesis , these aspects would likely be influenced by the specific conditions under which the synthesis reactions are carried out.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylamine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, often conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the palladium-catalyzed cross-coupling reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the aminophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in the synthesis of complex molecules make it a valuable compound in research and industry.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDASDCWFJWPTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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